- Synthesis of quinaldic acidZhejiang Huagong, 2011, 42(9), 17-18,
Cas no 93-10-7 (Quinoline-2-carboxylic acid)
Chinolin-2-carbonsäure ist eine heterocyclische Verbindung mit der Summenformel C10H7NO2, die sowohl eine Carboxylgruppe als auch einen stickstoffhaltigen Chinolinring aufweist. Diese Verbindung zeichnet sich durch ihre vielseitige Reaktivität aus, die sie zu einem wertvollen Baustein in der organischen Synthese macht. Besonders hervorzuheben ist ihre Rolle als Ausgangsmaterial für die Herstellung von Pharmazeutika, Agrochemikalien und komplexeren Heterocyclen. Die Carboxylgruppe ermöglicht einfache Derivatisierungen, während der Chinolinring chelatisierende Eigenschaften bietet, was in katalytischen Anwendungen genutzt wird. Aufgrund ihrer stabilen Kristallstruktur eignet sie sich gut für präparative Arbeiten. Die Verbindung zeigt außerdem interessante photophysikalische Eigenschaften, die in materialwissenschaftlichen Anwendungen relevant sind. Ihre gute Löslichkeit in polaren organischen Lösungsmitteln erleichtert die Handhabung im Labor.

Quinoline-2-carboxylic acid structure
Produktname:Quinoline-2-carboxylic acid
Quinoline-2-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Quinoline-2-carboxylic acid
- 2-Quinolinecarboxylic acid
- Quinoline-2-carboxylic acid (Quinaldic acid)
- RARECHEM AL BO 1348
- QUINALDINIC ACID
- TIMTEC-BB SBB003820
- 2-QUINOLINECARBOCYLIC ACID
- Quinaldic Acid
- 2-Carboxyquinoline
- 2-Quinolinylcarboxylic acid
- 2-Quinoline carboxylic acid
- Quinaldate
- 2-Quinolinecarboxylate
- 2-quinaldic acid
- Quinolinecarboxylic acid
- 2-quinoline-carboxylic acid
- QUINALDIC ACID, 99%
- P90NWT719R
- LOAUVZALPPNFOQ-UHFFFAOYSA-N
- quinoline-2-carboxylic acid (quinaldic
- Quinaldic acid (8CI)
- 2-Quinolinic acid
- NSC 4882
- Quinolin-2-carboxylic acid
- AC-2457
- HY-W002011
- Oprea1_469219
- 1199266-78-8
- BDBM50546252
- ALBB-005959
- NS00015184
- AKOS000119019
- DB02428
- Chinaldinsaeure
- CHEMBL1160559
- Q0003
- SCHEMBL39024
- AI3-18872
- 2-Quinolinylcarboxylate
- Quinoline-2-carboxylic acid anion
- 93-10-7
- quinolinium-2-carboxylate
- 26469-60-3
- Cambridge id 5116923
- 2,3-pyridinedicarboxylic acid (quinolinic acid)
- Q17189267
- bmse000417
- FS-2156
- BRN 0126322
- SY001304
- NSC-4882
- C06325
- AB00802
- DB-023064
- SDCCGMLS-0065930.P001
- F1018-0303
- AB01325078-02
- S6366
- W-100255
- Quinaldinate
- chinaldinsaure
- QUINALDIC ACID [MI]
- EINECS 202-218-3
- UNII-P90NWT719R
- 2-?Quinolinecarboxylic Acid
- quinoline, 2-carboxy-
- BP-13045
- Quinolin-2-carboxylate
- quinoline carboxylic acid
- CS-W002011
- Chinolin-2-carbonsA currencyure
- MFCD00006752
- Quinaldic acid, 98%
- Quinaldic Acid, 2-Carboxyquinoline, 2-Quinolinic Acid, 2-Quinolinylcarboxylic Acid,Quinaldinic Acid, Quinolin-2-carboxylic Acid
- Oprea1_509154
- Z104473458
- W-204258
- 2-Chinolincarbonsaeure
- STK500701
- AK-830/25033071
- NSC4882
- HMS3604O18
- HMS1648G18
- 5-22-03-00183 (Beilstein Handbook Reference)
- DTXSID6059079
- NCGC00330664-01
- EN300-19301
- CHEBI:18386
- WLN: T66 BNJ CVQ
-
- MDL: MFCD00006752
- Inchi: 1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
- InChI-Schlüssel: LOAUVZALPPNFOQ-UHFFFAOYSA-N
- Lächelt: O=C(C1C=CC2C(=CC=CC=2)N=1)O
- BRN: 0126322
Berechnete Eigenschaften
- Genaue Masse: 173.047678g/mol
- Oberflächenladung: 0
- XLogP3: 1.6
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Anzahl drehbarer Bindungen: 1
- Monoisotopenmasse: 173.047678g/mol
- Monoisotopenmasse: 173.047678g/mol
- Topologische Polaroberfläche: 50.2Ų
- Schwere Atomanzahl: 13
- Komplexität: 205
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Weiße Kristalle, geruchlos.
- Dichte: 1.2427 (rough estimate)
- Schmelzpunkt: 156-158 °C (lit.)
- Siedepunkt: 348.7°C at 760 mmHg
- Flammpunkt: 164.7℃
- Brechungsindex: 1.5200 (estimate)
- PH: 3.0-3.5 (10g/l, H2O, 20℃)
- Löslichkeit: 14g/l
- Wasserteilungskoeffizient: Auflösung
- PSA: 50.19000
- LogP: 1.93300
- Merck: 8046
- Löslichkeit: Löslich in Ethanol und Alkalilösung, leicht löslich in Wasser.
- FEMA: 2723
Quinoline-2-carboxylic acid Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36-S37/39
- RTECS:UZ9100000
-
Identifizierung gefährlicher Stoffe:
- TSCA:Yes
- Risikophrasen:R36/37/38
- Lagerzustand:Inert atmosphere,2-8°C
- Gefahrenklasse:IRRITANT
Quinoline-2-carboxylic acid Zolldaten
- HS-CODE:29334990
- Zolldaten:
China Zollkodex:
2933499090Übersicht:
2933499090. Andere Verbindungen, die Chinolin oder Isochinolin-Ringsystem enthalten [aber nicht weiter geschmolzen]. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
2933499090. andere Verbindungen, die in der Struktur ein Chinolin- oder Isochinolinringsystem enthalten (auch hydriert), nicht weiter geschmolzen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
Quinoline-2-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D484073-100g |
QUINOLINE-2-CARBOXYLIC ACID |
93-10-7 | 97% | 100g |
$140 | 2024-05-23 | |
TRC | Q700490-25000mg |
2-Quinolinecarboxylic Acid |
93-10-7 | 25g |
$127.00 | 2023-05-17 | ||
Enamine | EN300-19301-50.0g |
quinoline-2-carboxylic acid |
93-10-7 | 95.0% | 50.0g |
$68.0 | 2025-03-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10192-5g |
Quinaldic acid, 98% |
93-10-7 | 98% | 5g |
¥889.00 | 2023-03-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4780-100 mg |
Quinaldic acid |
93-10-7 | 99.82% | 100MG |
¥459.00 | 2022-04-26 | |
TRC | Q700490-5g |
2-Quinolinecarboxylic Acid |
93-10-7 | 5g |
$ 63.00 | 2023-09-06 | ||
Fluorochem | 036133-10g |
2-Quinolinecarboxylic acid |
93-10-7 | 98% | 10g |
£15.00 | 2022-03-01 | |
ChemScence | CS-W002011-100g |
Quinoline-2-carboxylic acid |
93-10-7 | 99.97% | 100g |
$74.0 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q110294-100g |
Quinoline-2-carboxylic acid |
93-10-7 | 98% | 100g |
¥554.90 | 2023-09-01 | |
Life Chemicals | F1018-0303-2.5g |
quinoline-2-carboxylic acid |
93-10-7 | 95%+ | 2.5g |
$40.0 | 2023-09-07 |
Quinoline-2-carboxylic acid Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt → 55 °C; 60 min, 55 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 min, 55 °C; 1 h, 55 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 min, 55 °C; 1 h, 55 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C
Referenz
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzeneBioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Hydrogen bromide Solvents: Acetic acid , Water
Referenz
- Quinolines. I. Synthesis of quinaldic acid and some of its amide derivativesJournal of Organic Chemistry, 1959, 24, 1691-4,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Water Catalysts: 1H-Imidazolium, 3-[2,6-bis(1-methylethyl)phenyl]-1-(3-sulfopropyl)-, inner salt Solvents: Dimethylformamide ; 4 - 24 h, rt
Referenz
- Oxidative carboxylation of arylaldehydes with water by a sulfoxylalkyl-substituted N-heterocyclic carbene catalystOrganic & Biomolecular Chemistry, 2009, 7(19), 4062-4066,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Sodium carbonate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile , Water ; 8 h, pH 9.8 - 10.1, rt
Referenz
- Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to "Anelli" and "Pinnick" OxidationsACS Catalysis, 2018, 8(7), 6738-6744,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Nickel hydroxide oxide (Ni(OH)O) Solvents: tert-Butanol , Water
Referenz
- Electrochemical Oxidation of Alcohols Using Nickel Oxide Hydroxide as Heterogeneous Electrocatalyst in Batch and Continuous FlowOrganic Process Research & Development, 2022, 26(5), 1486-1495,
Synthetic Routes 7
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: 2-(Trimethylsilyl)ethanol Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene Solvents: Toluene ; 24 h, 110 °C; 110 °C → 23 °C
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Nickel-Catalyzed Conversion of Amides to Carboxylic AcidsOrganic Letters, 2020, 22(7), 2833-2837,
Synthetic Routes 9
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide , Selenium dioxide Solvents: 1,4-Dioxane ; 1 h, 50 °C
Referenz
- Improved oxidation of an active methyl group of N-heteroaromatic compounds by selenium dioxide in the presence of tert-butyl hydroperoxideHeterocycles, 2003, 60(4), 953-957,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Solvents: Acetonitrile , Water ; overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
Referenz
- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library SynthesisBioconjugate Chemistry, 2019, 30(8), 2209-2215,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt
1.2 Solvents: Water ; acidified, rt
1.2 Solvents: Water ; acidified, rt
Referenz
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl KetoneJournal of Organic Chemistry, 2023, 88(13), 8114-8122,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Nitrogen dioxide Catalysts: N-Hydroxyphthalimide Solvents: Acetic acid
Referenz
- Remarkable effect of nitrogen dioxide for N-hydroxyphthalimide-catalyzed aerobic oxidation of methylquinolinesChemical Communications (Cambridge, 2002, (2), 180-181,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Iron Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; 40 min, 95 °C; 95 °C → rt
1.2 Reagents: Potassium hydroxide ; 30 min, 95 °C; 95 °C → rt
1.2 Reagents: Potassium hydroxide ; 30 min, 95 °C; 95 °C → rt
Referenz
- A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydesOrganic & Biomolecular Chemistry, 2007, 5(1), 61-64,
Synthetic Routes 17
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt; 40 min, rt; 3 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Referenz
- Synthesis and biological evaluation of quinoline-polyamine derivativesYouji Huaxue, 2013, 33(1), 125-131,
Synthetic Routes 19
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referenz
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom TransferOrganic Letters, 2021, 23(17), 6648-6653,
Synthetic Routes 21
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt; 40 min, rt; 3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid ; pH 3 - 4
1.2 Reagents: Hydrochloric acid ; pH 3 - 4
Referenz
- Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugatesYaoxue Xuebao, 2013, 48(2), 269-275,
Quinoline-2-carboxylic acid Raw materials
- 2-(Bromomethyl)quinoline
- 2-Nitrobenzaldehyde
- 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
- Ethyl quinoline-2-carboxylate
- 2-Aminobenzaldehyde
- 2-Quinolinylmethanol
- Ethyl pyruvate
- 2-Tribromomethylquinoline
- quinoline-2-carbaldehyde
- N-Methyl-N-phenyl-2-quinolinecarboxamide
- 8-Bromoquinoline-2-carboxylic acid
- 2-Methylpyridine
- Succinic anhydride
- Methyl pyruvate
Quinoline-2-carboxylic acid Preparation Products
Quinoline-2-carboxylic acid Verwandte Literatur
-
Minghao Li,Xiaohan Dong,Na Zhang,Fran?ois Jér?me,Yanlong Gu Green Chem. 2019 21 4650
-
Kenneth D. Camm,Ahmed El-Sokkary,Andrew L. Gott,Peter G. Stockley,Tamara Belyaeva,Patrick C. McGowan Dalton Trans. 2009 10914
-
O. Anjaneyulu,D. Maddileti,K. C. Kumara Swamy Dalton Trans. 2012 41 1004
-
Jelena Pesek,Ji?í Svoboda,Martina Sattler,Stefan Bartram,Wilhelm Boland Org. Biomol. Chem. 2015 13 178
-
Zhongqiang Wang,Ling Zhao,Xueqing Mou,Yongzheng Chen Org. Biomol. Chem. 2022 20 2580
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93-10-7)Quinoline-2-carboxylic acid

Reinheit:99%
Menge:500g
Preis ($):277.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-10-7)Quinoline-2-carboxylic Acid

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Menge:Company Customization
Preis ($):Untersuchung